molecular formula C23H19BrN2O3 B3995492 N-(4-bromophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

N-(4-bromophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

Cat. No.: B3995492
M. Wt: 451.3 g/mol
InChI Key: HMHPMIGDZGSYJY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative characterized by:

  • A 5-oxo-pyrrolidine core, providing a rigid scaffold for molecular interactions.

Properties

IUPAC Name

N-(4-bromophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c24-17-6-8-18(9-7-17)25-23(28)16-14-22(27)26(15-16)19-10-12-21(13-11-19)29-20-4-2-1-3-5-20/h1-13,16H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHPMIGDZGSYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a phenoxy group is introduced.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-3-carboxamide Derivatives

N-(4-Chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (302560-08-3)
  • Key Differences: Amide Substituent: 4-chlorophenyl (Cl) vs. 4-bromophenyl (Br). Pyrrolidine N-Substituent: 4-fluorophenyl (F) vs. 4-phenoxyphenyl.
  • Impact: Chlorine’s lower molecular weight and electronegativity may improve solubility compared to bromine.
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (346457-03-2)
  • Key Differences :
    • Amide Substituent : 4-methyl-2-pyridinyl (heteroaromatic) vs. 4-bromophenyl.
    • Pyrrolidine N-Substituent : 4-fluorophenyl.
  • Reduced steric bulk compared to phenoxyphenyl may favor interactions with shallow protein pockets.
Compounds from (e.g., 13h)
  • Key Features: Substituents include sulfamoylphenyl and dimethylamino propyl groups.
  • Impact: Sulfamoyl groups introduce ionizable protons, enhancing solubility but reducing membrane permeability. The dimethylamino propyl chain may confer basicity, influencing pharmacokinetics.

Heterocyclic Carboxamide Analogs

Thiazolidinone Derivatives ()
  • Examples : N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide.
  • Key Differences: Core Structure: Thiazolidinone (5-membered ring with S and N) vs. pyrrolidine.
  • Impact: Thiazolidinones are associated with diverse bioactivities (e.g., anti-inflammatory, antimicrobial), suggesting divergent target profiles.
Triazino Indole Derivatives ()
  • Examples: N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26).
  • Key Differences: Core Structure: Triazino indole fused ring vs. pyrrolidine.
  • Impact: The triazino indole system may enhance DNA intercalation or kinase inhibition, differing from pyrrolidine’s flexibility.

Structural and Physicochemical Comparison Table

Compound Name Core Structure Amide Substituent Pyrrolidine N-Substituent Molecular Weight (g/mol) Notable Properties
N-(4-bromophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide (Target) Pyrrolidine-3-carboxamide 4-bromophenyl 4-phenoxyphenyl ~451 High lipophilicity, CNS potential
N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 4-chlorophenyl 4-fluorophenyl ~407 Improved solubility
1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidine-3-carboxamide 4-methyl-2-pyridinyl 4-fluorophenyl 313.3 Enhanced H-bonding capacity
N-(4-Bromophenyl)-2-((5-methyl-triazino indol-3-yl)thio)acetamide Acetamide + triazino indole 4-bromophenyl N/A ~450–500 (estimated) Kinase/DNA-targeting potential

Key Insights from Comparative Analysis

  • Halogen Effects : Bromine (Br) in the target compound increases lipophilicity and van der Waals interactions compared to chlorine (Cl) or fluorine (F) .
  • Heterocyclic vs. Pyrrolidine Cores: Compounds with triazino indole or thiazolidinone cores () likely target different biological pathways compared to pyrrolidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide
Reactant of Route 2
N-(4-bromophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

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